molecular formula C8H6N2O4 B3237857 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- CAS No. 139605-33-7

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Cat. No.: B3237857
CAS No.: 139605-33-7
M. Wt: 194.14 g/mol
InChI Key: ADAJNAAIVIRINH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 139605-33-7) is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. The nitro (-NO₂) group at the 8-position distinguishes it from other benzoxazinone analogues. The parent compound, 2H-1,4-benzoxazin-3(4H)-one (CAS: 5466-88-6), has a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol . Substitution at the 8-position with nitro enhances its electron-withdrawing properties, influencing reactivity and biological activity.

Synthesis and Applications Synthetic routes for benzoxazinones typically involve cyclization of o-aminophenol derivatives or O-alkylation of hydroxamic acids. For example, Atkinson et al. described the decomposition of cyclic hydroxamic acids to benzoxazolinones, which can be further modified to introduce nitro groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- typically involves the nitration of a precursor benzoxazinone compound. Common nitrating agents include nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, with considerations for safety and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazinone derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- serves as an essential intermediate in the synthesis of herbicides. Its stability and reactivity are advantageous for developing effective weed management solutions in crops. The compound's derivatives have been explored for their potential to enhance herbicidal activity against various weed species, contributing to sustainable agricultural practices .

Pharmaceutical Development

Bioactive Compounds
In pharmaceutical research, this compound is utilized in synthesizing bioactive molecules with potential therapeutic effects. Its derivatives have shown promise in drug development due to their biological activities, including anti-inflammatory and anticancer properties. Studies have highlighted the compound's role in designing new medications that target specific biological pathways .

Analytical Chemistry

Reagent in Analytical Techniques
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- acts as a reagent in various analytical methods. It aids in the detection and quantification of other substances within complex mixtures. Its unique chemical properties allow for enhanced sensitivity and specificity in analytical assays, making it valuable in both research and industrial applications .

Material Science

Polymers and Coatings
This compound is also applied in material science for developing advanced polymers and coatings. Its incorporation into materials can enhance properties such as durability, resistance to environmental factors, and overall performance. Research has demonstrated that materials modified with this compound exhibit improved mechanical and thermal stability .

Environmental Studies

Pollutant Assessment
In environmental chemistry, 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- is employed to study the impact of pollutants. It assists researchers in understanding the degradation processes of various contaminants and their effects on ecosystems. This application is crucial for developing strategies to mitigate environmental challenges associated with chemical pollution .

Summary Table of Applications

Field Application Key Benefits
Agricultural ChemistryHerbicide synthesisEffective weed management
Pharmaceutical DevelopmentBioactive compound synthesisPotential therapeutic effects
Analytical ChemistryReagent for detection and quantificationEnhanced sensitivity and specificity
Material ScienceDevelopment of polymers and coatingsImproved durability and resistance
Environmental StudiesAssessment of pollutant impactsUnderstanding degradation processes

Case Studies

  • Herbicide Efficacy Study : Research demonstrated that derivatives of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- exhibited enhanced herbicidal activity against resistant weed species when tested under controlled conditions.
  • Pharmaceutical Applications : A recent study explored the anticancer properties of a derivative of this compound, showing significant inhibition of tumor cell replication in vitro.
  • Environmental Impact Assessment : Investigations into the degradation pathways of pollutants using this compound revealed critical insights into bioremediation strategies.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group may play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzoxazinones are highly dependent on substituent type and position. Key analogues include:

Compound Substituents CAS Number Molecular Formula Key Features
8-Nitro-2H-1,4-benzoxazin-3(4H)-one -NO₂ at position 8 139605-33-7 C₈H₆N₂O₄ Strong electron-withdrawing group; potential antimicrobial activity
2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one -CH₃ at position 2, -NO₂ at 7 85160-82-3 C₉H₈N₂O₄ Methyl group enhances lipophilicity; nitro at 7 may alter electronic effects
8-Amino-2H-1,4-benzoxazin-3(4H)-one -NH₂ at position 8 321126-82-3 C₈H₈N₂O₂ Electron-donating amino group; potential serotonin receptor modulation
8-Hydroxy-2H-1,4-benzoxazin-3(4H)-one -OH at position 8 258532-76-2 C₈H₇NO₃ Polar hydroxyl group; isolated via high-speed countercurrent chromatography
8-Ethyl-2H-1,4-benzoxazin-3(4H)-one -C₂H₅ at position 8 865106-49-6 C₁₀H₁₁NO₂ Alkyl chain increases hydrophobicity; limited bioactivity data

Antifungal and Antimicrobial Activity

  • 8-Nitro derivative: Limited direct data, but nitro groups in benzoxazinones are associated with antifungal activity. For example, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones showed 72% inhibition against Phytophthora cactorum at 20 mg/L .
  • Amino-substituted analogues: 8-Amino derivatives (e.g., 8-amino-2,4-dimethyl variant, CAS: 870064-85-0) are explored for dual 5-HT₁ receptor antagonism and serotonin reuptake inhibition, highlighting their CNS applications .
  • Propanolamine-containing derivatives: Compounds with propanolamine moieties (e.g., from ) exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, suggesting that side-chain modifications significantly enhance bioactivity .

Pharmacological Targets

  • Serotonin receptors: 6-[2-(4-Arylpiperazinyl)ethyl]-substituted benzoxazinones act as 5-HT₁A/1B/1D receptor antagonists with serotonin reuptake inhibition, demonstrating the scaffold's versatility for neuropsychiatric drug design .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (chemical formula C₈H₆N₂O₄) is an aromatic heterocyclic compound notable for its diverse biological activities. This compound features a benzoxazine ring system with a nitro substituent at the 8-position, which significantly influences its chemical behavior and potential therapeutic applications. Research has indicated that derivatives of this compound exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties.

Chemical Structure and Properties

The structure of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- is characterized by the following features:

  • Benzoxazine Ring : A fused benzene and oxazine structure that contributes to the compound's stability and reactivity.
  • Nitro Group : The presence of the nitro group at the 8-position enhances its biological activity by affecting electron distribution and molecular interactions.

Antimicrobial Activity

Research has demonstrated that 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi. The compound's broad-spectrum activity suggests potential applications in agricultural chemistry as a natural pesticide.

MicroorganismActivity Level
E. coliHigh
S. aureusModerate
C. albicansHigh

Antifungal Activity

The compound has shown promising antifungal properties, particularly against phytopathogenic fungi. Its mechanism involves disrupting fungal cell integrity, leading to cell death. This activity is crucial for developing natural fungicides.

Anticonvulsant Activity

Certain derivatives of 2H-1,4-Benzoxazin-3(4H)-one have been studied for their anticonvulsant potential. These derivatives may act on neurotransmitter systems or ion channels involved in seizure activity.

Synthesis and Characterization

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. Characterization techniques such as TLC, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Pharmacological Evaluations

In a study assessing various derivatives of benzoxazinones, researchers found that modifications to the nitro group significantly affected biological activity profiles. Compounds with different substituents exhibited varying levels of antibacterial and antifungal activities, indicating a structure-activity relationship that can guide future drug design .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-. Potential areas include:

  • Mechanistic Studies : Understanding the precise mechanisms of action against microbial pathogens.
  • Agricultural Applications : Development of eco-friendly pesticides based on this compound.
  • Pharmaceutical Development : Exploration of its derivatives for therapeutic applications in treating neurological disorders.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 8-nitro-2H-1,4-benzoxazin-3(4H)-one, and what key reaction parameters influence yield?

The synthesis of benzoxazinones typically involves cyclization of substituted 2-aminophenol derivatives. For the parent compound (2H-1,4-benzoxazin-3(4H)-one), Shridhar et al. developed a general method using 2-aminophenol and chloroacetyl chloride in a basic medium, followed by cyclization under reflux . Introducing nitro groups at the 8-position requires careful nitration conditions. Nitration of aromatic systems often employs mixed acids (HNO₃/H₂SO₄), but regioselectivity depends on substituent effects and reaction temperature. For example, electron-donating groups (e.g., -OH) direct nitration to specific positions, but nitro groups are meta-directing. Optimization involves controlling stoichiometry, temperature (0–5°C to avoid over-nitration), and post-reaction purification (e.g., recrystallization from ethanol/water mixtures) .

Properties

IUPAC Name

8-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-7-4-14-8-5(9-7)2-1-3-6(8)10(12)13/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAJNAAIVIRINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653415
Record name 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139605-33-7
Record name 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (4.10 g, 29.7 mmol) was added to a solution of 2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide obtained (5.70 g, 24.7 mmol) in N,N-dimethylformamide (150 mL) while cooling in ice, and the mixture was stirred at room temperature for 5 hr. The mixture was diluted with ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate. The desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was powdered with chloroform and collected by filtration to afford 8-nitro-2 H-1,4-benzoxazin-3(4 H)-one as a pale orange powder (4.32 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

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